molecular formula C15H17Cl2NO3 B13906920 Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate

Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate

Katalognummer: B13906920
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: ZOTFBJQMJJQZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C15H17Cl2NO3 It is known for its unique structure, which includes a cyclobutane ring and a pyridine moiety substituted with dichloro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl cyclobutanecarboxylate with 2,6-dichloropyridine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl cis-3-(2,6-dichloropyridine-4-carbonyl)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a dichloropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Eigenschaften

Molekularformel

C15H17Cl2NO3

Molekulargewicht

330.2 g/mol

IUPAC-Name

tert-butyl 3-(2,6-dichloropyridine-4-carbonyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-15(2,3)21-14(20)10-4-8(5-10)13(19)9-6-11(16)18-12(17)7-9/h6-8,10H,4-5H2,1-3H3

InChI-Schlüssel

ZOTFBJQMJJQZMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1CC(C1)C(=O)C2=CC(=NC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.